molecular formula C12H24O22P4 B10852661 Phosphatidylinositol-3,4,5-trisphosphate

Phosphatidylinositol-3,4,5-trisphosphate

Cat. No.: B10852661
M. Wt: 644.20 g/mol
InChI Key: RQQIRMLGKSPXSE-WIPMOJCBSA-N
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Description

Phosphatidylinositol (3,4,5)-trisphosphate, commonly known as PIP3, is a phospholipid that resides on the plasma membrane. It is produced by the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) by class I phosphoinositide 3-kinases (PI3Ks). PIP3 plays a crucial role in cellular signaling, particularly in the activation of protein kinase B (Akt), which is involved in various cellular processes such as growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

PIP3 is synthesized through the enzymatic phosphorylation of PIP2 by PI3Ks. This reaction occurs at the 3’ position of the inositol ring of PIP2, resulting in the formation of PIP3 . The reaction conditions typically involve the presence of ATP as a phosphate donor and the enzyme PI3K, which catalyzes the transfer of the phosphate group.

Industrial Production Methods

Industrial production of PIP3 is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant PI3K enzymes and purified PIP2 substrates. The reaction is carried out in a controlled environment to ensure the proper formation of PIP3.

Chemical Reactions Analysis

Types of Reactions

PIP3 primarily undergoes phosphorylation and dephosphorylation reactions. It is phosphorylated from PIP2 by PI3Ks and can be dephosphorylated back to PIP2 by the phosphatase and tensin homolog (PTEN) or to phosphatidylinositol (3,4)-bisphosphate (PIP2) by SH2-containing inositol phosphatases (SHIPs) .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PIP3 has numerous applications in scientific research, particularly in the fields of biology, medicine, and chemistry. Some of its key applications include:

Mechanism of Action

PIP3 exerts its effects by serving as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt. Upon binding to PIP3, Akt is recruited to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1). Activated Akt then phosphorylates various downstream targets involved in cell growth, survival, and metabolism .

Comparison with Similar Compounds

PIP3 is part of a family of phosphoinositides that includes other compounds such as phosphatidylinositol (4,5)-bisphosphate (PIP2) and phosphatidylinositol (3,4)-bisphosphate (PIP2). While these compounds share structural similarities, they differ in their phosphorylation states and specific roles in cellular signaling:

PIP3 is unique in its ability to activate the PI3K/Akt pathway, making it a critical regulator of cell growth and survival.

Properties

Molecular Formula

C12H24O22P4

Molecular Weight

644.20 g/mol

IUPAC Name

[1-acetyloxy-2-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxyethyl] acetate

InChI

InChI=1S/C12H24O22P4/c1-4(13)29-6(30-5(2)14)3-28-38(26,27)34-9-7(15)10(31-35(17,18)19)12(33-37(23,24)25)11(8(9)16)32-36(20,21)22/h6-12,15-16H,3H2,1-2H3,(H,26,27)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/t7-,8-,9?,10-,11+,12?/m0/s1

InChI Key

RQQIRMLGKSPXSE-WIPMOJCBSA-N

Isomeric SMILES

CC(=O)OC(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C

Canonical SMILES

CC(=O)OC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C

Origin of Product

United States

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